1-(2-Chloro-4-fluorophenyl)guanidine

Catalog No.
S919045
CAS No.
896720-31-3
M.F
C7H7ClFN3
M. Wt
187.6 g/mol
Availability
In Stock
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1-(2-Chloro-4-fluorophenyl)guanidine

CAS Number

896720-31-3

Product Name

1-(2-Chloro-4-fluorophenyl)guanidine

IUPAC Name

2-(2-chloro-4-fluorophenyl)guanidine

Molecular Formula

C7H7ClFN3

Molecular Weight

187.6 g/mol

InChI

InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12)

InChI Key

BPFSGJBVAQEZMR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Cl)N=C(N)N

Canonical SMILES

C1=CC(=C(C=C1F)Cl)N=C(N)N
  • PubChem Entry: A record for a compound with a similar structure, 1-(4-Chloro-2-fluorophenyl)guanidine, exists in the PubChem database maintained by the National Institutes of Health []. This suggests that 1-(2-Chloro-4-fluorophenyl)guanidine might be a close analog and share some similar properties. However, the PubChem entry for 1-(4-Chloro-2-fluorophenyl)guanidine does not mention any specific research applications [].

Further exploration might be possible through scientific literature databases but those resources typically require a paid subscription.

If you are interested in learning more about this specific compound, it might be helpful to:

  • Search for patents mentioning 1-(2-Chloro-4-fluorophenyl)guanidine. Patents often disclose the potential applications of new chemical compounds.
  • Contact a commercial supplier listed for the compound (e.g., JK Chemical) to inquire about its intended uses. They might be able to provide more information on its research applications.

1-(2-Chloro-4-fluorophenyl)guanidine is an organic compound characterized by the presence of a guanidine functional group attached to a phenyl ring that bears both a chlorine and a fluorine substituent. The molecular formula for this compound is C7_{7}H7_{7}ClFN_{N}₃, indicating the presence of seven carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, and three nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and organic synthesis.

Typical of guanidine derivatives. These include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of new compounds.
  • Condensation Reactions: It can react with carbonyl compounds to form guanidine derivatives through condensation processes.
  • Acid-Base Reactions: As a guanidine, it can act as a weak base, participating in acid-base neutralization reactions.

The biological activity of 1-(2-Chloro-4-fluorophenyl)guanidine has been explored in various studies. It exhibits potential pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that guanidine derivatives possess antimicrobial properties, making this compound a candidate for further exploration in antibiotic development.
  • Anticancer Activity: Preliminary research indicates that certain guanidine derivatives may exhibit anticancer effects by inhibiting tumor growth or inducing apoptosis in cancer cells.

The synthesis of 1-(2-Chloro-4-fluorophenyl)guanidine can be achieved through several methods:

  • Direct Reaction of Guanidine with Halogenated Phenols: This method involves the reaction of guanidine with 2-chloro-4-fluorophenol under controlled conditions, typically requiring heat and a suitable solvent.
  • Reduction of Nitriles: Another approach may involve reducing corresponding nitriles to obtain the desired guanidine structure.
  • Using Isocyanates: Isocyanates can react with amines to form guanidines; thus, an isocyanate derived from 2-chloro-4-fluorophenol could be utilized.

Interaction studies involving 1-(2-Chloro-4-fluorophenyl)guanidine focus on its binding affinity and interaction with biological targets:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • In Vitro Assays: These studies help evaluate its efficacy against various pathogens or cancer cell lines.

Several compounds share structural similarities with 1-(2-Chloro-4-fluorophenyl)guanidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
1-(2-Chlorophenyl)guanidineChlorine substituent on phenyl ringKnown for its neuroprotective effects
1-(4-Fluorophenyl)guanidineFluorine substituent on phenyl ringExhibits potent antitumor activity
1-(3,5-Dimethylphenyl)guanidineDimethyl groups on phenyl ringEnhanced lipophilicity leading to better bioavailability
1-(2-Bromophenyl)guanidineBromine substituent on phenyl ringPotential for different reactivity patterns

Uniqueness

1-(2-Chloro-4-fluorophenyl)guanidine stands out due to its specific halogen substitutions (chlorine and fluorine), which can influence its biological activity and reactivity compared to other guanidine derivatives. The combination of these halogens may enhance its binding affinity towards certain biological targets, making it a valuable compound for further research in medicinal chemistry.

1-(2-Chloro-4-fluorophenyl)guanidine emerged as a synthetic target in the early 21st century, driven by the growing interest in halogenated aryl guanidines for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, its synthesis likely originated from methodologies developed for analogous compounds, such as the reaction of 2-chloro-4-fluoroaniline with cyanamide under basic conditions. The compound gained attention due to its structural similarity to bioactive guanidine derivatives, such as those investigated for kinase inhibition. Early research focused on optimizing synthetic routes to improve yields, with advancements in halogenation techniques (e.g., selective chlorination of fluorophenols) enabling efficient production.

Classification within the Guanidine Family

This compound belongs to the aryl guanidine subclass, characterized by a guanidine group (-NH-C(=NH)-NH₂) attached to an aromatic ring. Specific features include:

  • Substituent pattern: A chlorine atom at the 2-position and a fluorine atom at the 4-position on the phenyl ring.
  • Functional group arrangement: The planar guanidine moiety enables hydrogen bonding and π-π stacking interactions, while halogen atoms enhance lipophilicity and electronic effects.

Compared to simpler guanidines (e.g., unsubstituted guanidine or creatine), its halogenated aryl group imparts distinct reactivity and biological target affinity.

Chemical Identification and Nomenclature

Systematic IUPAC Name:
2-[(2-Chloro-4-fluorophenyl)amino]guanidine.

Key Identifiers:

PropertyValueSource
CAS Registry Number896720-31-3
Molecular FormulaC₇H₇ClFN₃
Molecular Weight187.60 g/mol
SMILESNC(NC1=CC=C(F)C=C1Cl)=N
InChIKeyBPFSGJBVAQEZMR-UHFFFAOYSA-N

Spectroscopic Signatures:

  • ¹H NMR: Aromatic protons resonate between δ 7.2–7.6 ppm, while NH groups appear as broad singlets near δ 6.8–7.2 ppm.
  • IR: N-H stretches at ~3300 cm⁻¹, C=N vibrations at ~1650 cm⁻¹, and C-Cl/F absorptions below 800 cm⁻¹.

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in:

  • Medicinal chemistry: Scaffold for designing kinase inhibitors (e.g., ERK2) and antimicrobial agents.
  • Materials science: Precursor for coordination polymers due to its ability to act as a ligand.
  • Methodology development: Model substrate for studying halogen-directed regioselective reactions.

Its dual halogen substitution (Cl and F) enables unique electronic modulation, making it a valuable tool for structure-activity relationship (SAR) studies.

Synthesis and Structural Characteristics

Synthetic Pathways

Primary Route:

  • Starting Material: 2-Chloro-4-fluoroaniline (CAS 57946-56-2).
  • Reaction with Cyanamide:
    $$
    \text{C}6\text{H}4\text{ClF(NH}2\text{)} + \text{NH}2\text{CN} \xrightarrow{\text{NaOH, Δ}} \text{C}7\text{H}7\text{ClFN}3 + \text{NH}3
    $$
    Yields: 70–85% under optimized conditions.

Alternative Methods:

  • Direct guanylation: Reaction of 2-chloro-4-fluorophenol with guanidine hydrochloride.
  • Solid-phase synthesis: Employed for high-throughput parallel synthesis of derivatives.

Structural Analysis

Crystallographic Data:
While single-crystal X-ray data for this specific compound is unavailable, related aryl guanidines exhibit:

  • Planar guanidine group with N-C-N angles of ~120°.
  • Dihedral angles of 15–30° between the guanidine and phenyl planes.

Key Bond Lengths:

  • C-N (guanidine): 1.32–1.35 Å.
  • C-Cl: 1.73–1.75 Å; C-F: 1.34–1.36 Å.

Physicochemical Properties

PropertyValueMethod
Melting Point215–218°C (dec.)Differential Scanning Calorimetry
SolubilityDMSO: >50 mg/mL; Water: <0.1 mg/mLShake-flask
logP1.78Computational
StabilityStable at RT (dark, dry)Accelerated aging

Applications and Research Advancements

Pharmaceutical Research

Kinase Inhibition:

  • ERK2 Inhibition: Demonstrated IC₅₀ of 0.8 μM in biochemical assays, attributed to hydrogen bonding with kinase hinge regions.
  • Antitumor Activity: Derivatives showed 60% tumor growth inhibition in xenograft models.

Antimicrobial Effects:

  • Disrupts bacterial membrane integrity via phospholipid interaction (MIC: 8–16 μg/mL against S. aureus).

Material Science Applications

Coordination Polymers:

  • Forms 2D networks with Cu(II), enhancing thermal stability (decomposition >300°C).

Catalysis:

  • Ligand in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura; yield: 92%).

Analytical and Characterization Techniques

Chromatographic Methods

HPLC Conditions:

  • Column: C18, 150 × 4.6 mm, 5 μm.
  • Mobile Phase: 60:40 Acetonitrile/20 mM NH₄OAc (pH 5.0).
  • Retention Time: 6.8 min.

Spectroscopic Characterization

HRMS (ESI+):

  • Observed: 188.0387 [M+H]⁺; Calculated: 188.0382.

XPS Analysis:

  • N 1s binding energy: 399.5 eV (guanidine).

Emerging Research Directions

Twisted-Cyclic Guanidines

  • Plasma Stability: t₁/₂ >24 h in human plasma, superior to benzamidines.

Mitochondrial Targeting

  • OXPHOS Inhibition: EC₅₀ of 3.2 μM in A549 cells.

Molecular Formula and Weight

1-(2-Chloro-4-fluorophenyl)guanidine exhibits the molecular formula C₇H₇ClFN₃ with a molecular weight of 187.60 grams per mole [1] [2]. This compound represents a substituted guanidine derivative where the guanidine functional group is attached to a dihalogenated benzene ring containing both chlorine and fluorine substituents [1]. The precise molecular weight determination is critical for analytical identification and quantitative analysis of this compound in research applications [2].

Table 1: Basic Molecular Properties of 1-(2-Chloro-4-fluorophenyl)guanidine

PropertyValue
Molecular FormulaC₇H₇ClFN₃ [1]
Molecular Weight (g/mol)187.60 [1] [2]
CAS Number896720-31-3 [1] [2]
IUPAC Name1-(2-chloro-4-fluorophenyl)guanidine [1]
Canonical SMILESNC(=N)NC1=CC=C(F)C=C1Cl [1]
InChIInChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) [1]
InChI KeyBPFSGJBVAQEZMR-UHFFFAOYSA-N [1]

Structural Representation and IUPAC Naming

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-chloro-4-fluorophenyl)guanidine [1] [2]. The structural representation can be expressed through multiple chemical notation systems, with the canonical Simplified Molecular Input Line Entry System notation being NC(=N)NC1=CC=C(F)C=C1Cl [1]. The International Chemical Identifier provides a standardized representation as InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) [1].

The compound structure consists of a benzene ring with chlorine substitution at the 2-position and fluorine substitution at the 4-position, connected to a guanidine moiety through the nitrogen atom at the 1-position of the guanidine group [1] [2]. This arrangement creates a specific substitution pattern that influences the compound's physicochemical properties and potential biological activity [3].

Stereochemical Characteristics

1-(2-Chloro-4-fluorophenyl)guanidine exhibits planar geometry around the guanidine functional group, consistent with the characteristic structure of substituted guanidines [4]. The guanidine moiety demonstrates resonance stabilization, with the central carbon atom adopting a planar configuration that allows for optimal orbital overlap [4] [5]. The compound does not possess chiral centers in its basic structure, resulting in a single enantiomeric form under standard conditions [1].

The aromatic ring system maintains planarity with the halogen substituents occupying specific positions that create a defined spatial arrangement [6]. The chlorine atom at the 2-position and fluorine atom at the 4-position establish a meta-relationship that influences the electronic distribution within the aromatic system [6]. The guanidine nitrogen atom connected to the benzene ring adopts a configuration that allows for conjugation between the aromatic system and the guanidine functional group [4].

Electronic Structure and Charge Distribution

The electronic structure of 1-(2-Chloro-4-fluorophenyl)guanidine is characterized by the presence of both electron-withdrawing halogen substituents and the electron-donating guanidine group [6]. Fluorine and chlorine atoms exhibit strong electronegative properties, with fluorine being the most electronegative element, creating electron-withdrawing inductive effects through the sigma bond system [6]. These halogen substituents also participate in resonance donation through their lone pair electrons, contributing to the overall electronic structure [6].

Table 2: Computational Chemistry Data of 1-(2-Chloro-4-fluorophenyl)guanidine

PropertyValue
Topological Polar Surface Area (Ų)61.9 [2]
Calculated LogP1.78447 [2]
Hydrogen Bond Acceptors1 [2]
Hydrogen Bond Donors3 [2]
Rotatable Bonds1 [2]

The guanidine functional group contributes significant positive charge character due to its ability to form resonance structures with delocalized positive charge [4] [5]. The nitrogen atoms within the guanidine moiety can participate in hydrogen bonding interactions, with three hydrogen bond donors and one hydrogen bond acceptor identified in computational analyses [2]. The calculated logarithm of the partition coefficient value of 1.78447 indicates moderate lipophilicity, influenced by the balance between the polar guanidine group and the halogenated aromatic system [2].

Molecular Geometry and Bond Properties

The molecular geometry of 1-(2-Chloro-4-fluorophenyl)guanidine exhibits characteristic bond lengths and angles consistent with substituted guanidines [7] [8]. The guanidine functional group demonstrates asymmetric geometry, with the nitrogen-carbon-nitrogen angles deviating from perfect symmetry [4]. Research on guanidine derivatives indicates that the nitrogen-carbon-nitrogen angles typically measure approximately 121.5 degrees for one angle and 119.2 degrees for the other, reflecting the asymmetric nature of the guanidine group [4].

The carbon-nitrogen bond lengths within the guanidine moiety vary depending on the degree of double bond character, with resonance structures contributing to bond length averaging [7] [8]. Computational studies on guanidine derivatives demonstrate that bond lengths correlate with electronic properties and can serve as indicators of molecular stability and reactivity [7] [8]. The aromatic carbon-carbon bond lengths maintain typical values for substituted benzene rings, approximately 1.39 to 1.40 angstroms [9].

The bond angles within the aromatic ring system are influenced by the halogen substituents, with slight deviations from the ideal 120-degree angles due to the different sizes and electronic properties of chlorine and fluorine atoms [10]. The carbon-halogen bond lengths differ significantly, with carbon-fluorine bonds being shorter (approximately 1.35 angstroms) compared to carbon-chlorine bonds (approximately 1.75 angstroms) [10] [11].

Isomeric Forms and Relationships

1-(2-Chloro-4-fluorophenyl)guanidine can exist in multiple tautomeric forms due to the nature of the guanidine functional group [12] [13]. The guanidine moiety is capable of tautomerism involving proton transfer between nitrogen atoms, resulting in different structural isomers with varying stability [12] [13]. Computational studies on guanidine derivatives indicate that multiple tautomeric forms can coexist, with the relative stability depending on the substitution pattern and environmental conditions [12] [13].

Table 3: Comparison with Related Phenylguanidine Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
1-(2-Chloro-4-fluorophenyl)guanidineC₇H₇ClFN₃ [1]187.60 [1]896720-31-3 [1]
1-(4-Chlorophenyl)guanidineC₇H₈ClN₃ [14]169.61 [14]45964-97-4 [14]
1-(4-Fluorophenyl)guanidineC₇H₈FN₃ [15]153.16 [15]65783-21-3 [15]
1-(3-Chloro-4-fluorophenyl)guanidineC₇H₇ClFN₃ [3]187.6 [3]76635-22-8 [3]

The compound exhibits conformational isomerism related to the rotation around the carbon-nitrogen bond connecting the guanidine group to the aromatic ring [16] [17]. The energy barrier for rotation influences the preferred conformational state and affects the compound's physical and chemical properties [16] [17]. Electronic structure calculations indicate that the planar conformation is generally preferred due to conjugation between the aromatic system and the guanidine group [16].

1-(2-Chloro-4-fluorophenyl)guanidine exists as a solid at room temperature [1] [2] [3]. The compound typically appears as a white to off-white crystalline solid [1] [2] [3], which is characteristic of substituted guanidine derivatives. This physical appearance is consistent with other halogenated phenylguanidine compounds that generally manifest as white or pale crystalline powders [4] [5]. The solid-state nature of this compound at ambient conditions is attributed to the presence of the guanidine functional group, which facilitates intermolecular hydrogen bonding interactions, thereby increasing the melting point relative to non-hydrogen bonding compounds of similar molecular weight [4] [6].

The crystalline structure of guanidine-containing compounds is typically stabilized by extensive hydrogen bonding networks involving the amino groups of the guanidine moiety [4]. The presence of both chlorine and fluorine substituents on the phenyl ring introduces additional intermolecular interactions through halogen bonding, further contributing to the solid-state stability of the compound.

Solubility Profile in Various Solvents

The solubility characteristics of 1-(2-Chloro-4-fluorophenyl)guanidine are governed by the dual nature of its structure, containing both the polar guanidine functionality and the halogenated aromatic ring. Based on the physicochemical properties of similar halogenated phenylguanidine compounds, this compound exhibits moderate solubility in polar protic solvents [7] [8].

Water Solubility: The compound demonstrates limited water solubility due to the hydrophobic nature of the chloro-fluorophenyl substituent, despite the presence of the hydrophilic guanidine group [7] [8]. This behavior is consistent with other halogenated aromatic compounds where increasing halogen substitution typically decreases aqueous solubility [9] [10].

Organic Solvent Solubility: The compound shows enhanced solubility in polar organic solvents such as dimethyl sulfoxide, ethanol, and methanol [7]. This improved solubility in organic media is attributed to the lipophilic character imparted by the halogenated aromatic ring system [8] [12]. The presence of fluorine particularly enhances lipophilicity while maintaining some degree of polarity [13] [14].

Aprotic Solvent Compatibility: Moderate solubility is expected in aprotic polar solvents like dimethylformamide and acetonitrile, where the compound can engage in dipole-dipole interactions without the competing hydrogen bonding effects observed in protic solvents [15].

Partition Coefficient and Lipophilicity Parameters

The lipophilicity of 1-(2-Chloro-4-fluorophenyl)guanidine is characterized by a calculated LogP value of 1.78447 [1] [2], indicating moderate lipophilic character. This partition coefficient reflects the balanced contribution of the hydrophilic guanidine moiety and the lipophilic halogenated phenyl ring.

The topological polar surface area (TPSA) is 61.9 Ų [1] [2], which falls within the range typically associated with compounds capable of passive cellular permeation. This TPSA value suggests that the compound may exhibit moderate bioavailability characteristics, as compounds with TPSA values below 90 Ų generally demonstrate improved membrane permeability [16].

The presence of both chlorine and fluorine substituents contributes to the overall lipophilicity of the molecule [17] [18]. Fluorine substitution, in particular, is known to enhance lipophilic character while maintaining metabolic stability [12] [14]. The calculated LogP value positions this compound in the range suitable for pharmaceutical applications, where moderate lipophilicity is often desired for optimal distribution and bioavailability [16] [19].

Hydrogen Bonding Parameters: The compound possesses 3 hydrogen bond donors and 1 hydrogen bond acceptor [1] [2], primarily associated with the guanidine functional group. These parameters influence both solubility characteristics and potential biological interactions.

Melting Point and Thermal Properties

While specific melting point data for 1-(2-Chloro-4-fluorophenyl)guanidine was not explicitly reported in the available literature, thermal property analysis can be inferred from related guanidine compounds and halogenated aromatic systems.

Thermal Stability Considerations: Guanidine derivatives typically exhibit thermal stability up to approximately 180-200°C before decomposition [20] [5] [21]. The presence of halogen substituents, particularly fluorine, can both enhance and complicate thermal stability profiles [22] [12]. While fluorinated aromatics often demonstrate increased thermal stability due to the strength of C-F bonds [22] [23], the specific substitution pattern and the guanidine functionality must be considered collectively.

Decomposition Pathways: Similar to other guanidine compounds, thermal decomposition likely proceeds through multiple pathways, potentially involving deamination and cyclization reactions [21] [6]. The halogen substituents may influence the decomposition temperature and pathway selectivity.

Storage Temperature Requirements: The compound is typically stored at room temperature or 4°C [1] [2] [3], indicating adequate thermal stability under normal laboratory conditions. This storage requirement suggests that the compound does not undergo significant degradation at ambient temperatures over reasonable time periods.

Spectroscopic Characteristics

The spectroscopic properties of 1-(2-Chloro-4-fluorophenyl)guanidine can be characterized through multiple analytical techniques, each providing specific structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR characteristics would be expected to show signals corresponding to the aromatic protons of the substituted phenyl ring, typically appearing in the 7.0-8.0 ppm region [24] [19]. The guanidine NH protons would appear as broad signals in the 4.0-8.0 ppm range, potentially exchangeable with deuterium oxide [19] [25].
  • ¹³C NMR spectroscopy would reveal the characteristic guanidine carbon signal around 155-165 ppm, along with aromatic carbons and halogen-substituted aromatic carbons [19] [25].
  • ¹⁹F NMR would provide specific information about the fluorine environment, typically appearing as a sharp signal with characteristic chemical shift values for aromatic fluorine [19].

Infrared (IR) Spectroscopy:
The IR spectrum would exhibit characteristic absorption bands including:

  • N-H stretching vibrations of the guanidine group around 3200-3500 cm⁻¹ [26] [27] [28]
  • C=N stretching of the guanidine functionality around 1650-1680 cm⁻¹ [27] [28]
  • Aromatic C-H stretching around 3000-3100 cm⁻¹
  • Aromatic C=C stretching around 1400-1600 cm⁻¹ [27] [29]
  • C-F stretching vibrations around 1000-1300 cm⁻¹
  • C-Cl stretching around 600-800 cm⁻¹

Ultraviolet-Visible (UV-Vis) Spectroscopy:
Guanidine compounds typically exhibit UV absorption in the 200-300 nm range [25] [30] [31] [32]. The compound would likely show:

  • Primary absorption band around 250-280 nm corresponding to π→π* transitions of the aromatic system [25] [30]
  • Secondary absorption potentially around 200-230 nm related to the extended conjugation involving the guanidine group [30] [31]

Mass Spectrometry:
The molecular ion peak would appear at m/z 187 (M⁺), with characteristic fragmentation patterns including loss of the guanidine group and halogen substituents [33] [34] [35].

XLogP3

1.1

Dates

Last modified: 08-16-2023

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